3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Analytical Method Development Quality Control Regulatory Compliance

This high-purity hydrochloride salt serves a dual role: it is the official USP Memantine Related Compound F reference standard for HPLC/LC-MS impurity profiling in ANDA submissions, and the primary inactive 7-hydroxy metabolite of memantine for CYP450/DDI assays. Unlike generic adamantane derivatives, it guarantees exact retention time matching and biological irrelevance at NMDA receptors, ensuring regulatory-compliant analytical method validation and metabolic pathway studies.

Molecular Formula C12H22ClNO
Molecular Weight 231.76 g/mol
CAS No. 356572-08-2
Cat. No. B117918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
CAS356572-08-2
Synonyms3-Amino-5,7-dimethyltricyclo[3.3.1.13,7]decan-1-ol Hydrochloride;  1-Amino-3,5-dimethyl-7-hydroxyadamantane Hydrochloride;  1-Amino-7-hydroxy-3,5-dimethyladamantane; 
Molecular FormulaC12H22ClNO
Molecular Weight231.76 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl
InChIInChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H
InChIKeyVSLXJPGBEIWMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride (CAS 356572-08-2): Critical Procurement Parameters for Reference Standards and Metabolite Studies


3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, with CAS 356572-08-2, is a synthetic adamantane derivative featuring a cage-like structure . It is formally designated as Memantine USP Related Compound F, an official pharmacopeial reference standard, and also identified as the 7-hydroxy metabolite of the FDA-approved Alzheimer's drug memantine [1].

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride (CAS 356572-08-2): The Risk of Generic Substitution in Critical Analytical and Metabolic Contexts


Generic substitution is inadvisable because 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride serves a dual, context-dependent role: a validated USP Reference Standard for regulatory analytical methods and a specific, biologically inactive primary metabolite of memantine with negligible NMDA receptor antagonism [1]. Alternative adamantane derivatives like memantine hydrochloride or other USP impurities possess different potency, retention times, and biological profiles, rendering them unsuitable for applications requiring traceable reference material or the specific metabolite.

Quantitative Differentiation: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride (CAS 356572-08-2) vs. Alternative Memantine Derivatives


USP Reference Standard Certification: Traceable Identity vs. Uncontrolled Chemical Sources

The compound is designated and certified as Memantine USP Related Compound F . This designation provides a specific, validated identity and purity level (≥95% by HPLC) that is directly traceable to the USP monograph for memantine. In contrast, generic '3-amino-5,7-dimethyladamantan-1-ol' or its free base form from other sources lack this traceable certification, which is essential for Abbreviated New Drug Applications (ANDAs) and pharmacopeial compliance .

Analytical Method Development Quality Control Regulatory Compliance

Biological Activity Profile: Negligible NMDA Antagonism Distinguishes Metabolite from Parent Drug

The compound is a primary polar metabolite of memantine that exhibits 'minimal NMDA receptor antagonist activity' [1][2]. This is in stark contrast to the parent drug, memantine hydrochloride, which has a well-defined IC50 of approximately 500-1,000 nM at NMDA receptors [3]. This fundamental difference in pharmacodynamic activity makes 3-amino-5,7-dimethyladamantan-1-ol a critical control and research tool for isolating the parent drug's effects.

Neurology Metabolism Alzheimer's Disease

Purity Specifications: High HPLC Purity for Quantitative Analytical Workflows

The hydrochloride salt is commercially available with stringent purity specifications, typically ≥95% by HPLC , and from certain suppliers at ≥98% . This high level of purity, combined with its identity as a known memantine impurity/metabolite, makes it suitable for use as a calibration standard or system suitability test component in HPLC methods for quantifying related substances in memantine drug substance or product, as demonstrated in published pharmaceutical analyses [1].

Analytical Chemistry Method Validation Stability Testing

Optimal Use Cases for 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride (CAS 356572-08-2) in Regulated and Research Environments


Pharmaceutical Quality Control and ANDA Submissions

As Memantine USP Related Compound F, it is an essential reference standard for the development and validation of analytical methods (HPLC, LC-MS) used to identify and quantify this specific impurity in memantine hydrochloride drug substance and finished pharmaceutical products, a key requirement for ANDA filings and batch release testing .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given its role as the inactive 7-hydroxy metabolite of memantine, this compound serves as a critical control and analyte in in vitro hepatocyte or microsome assays to study memantine's metabolic pathways, the activity of CYP450 enzymes, and potential for DDIs [1].

Quantitative Bioanalysis in Pharmacokinetic Studies

The high purity of the hydrochloride salt (≥95-98%) enables its use as a calibration standard for the development of highly sensitive and specific bioanalytical methods (e.g., LC-MS/MS) to quantify the metabolite in plasma or urine samples from clinical or preclinical pharmacokinetic studies of memantine.

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